1-tert-Butyl-4-fluoronaphthalene
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Overview
Description
1-tert-Butyl-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-fluoronaphthalene can be synthesized through several methods. One common approach involves the diazotization of 1-naphthylamine followed by a fluorination reaction. The process typically involves the following steps:
- Diazotization: 1-naphthylamine is treated with a strong acid and a nitrite solution to form a diazonium salt.
- Fluorination: The diazonium salt is then reacted with a fluorine-containing compound, such as fluoroboric acid or fluorophosphoric acid, to introduce the fluorine atom .
Industrial Production Methods: The industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents and catalysts is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-fluoronaphthalene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the aromatic naphthalene ring.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium iodide are used in polar solvents.
Major Products Formed:
Electrophilic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
1-tert-Butyl-4-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-fluoronaphthalene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The aromatic ring undergoes substitution reactions, which can alter the compound’s electronic properties and reactivity.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to the formation of new compounds with different functionalities.
Comparison with Similar Compounds
1-tert-Butyl-4-chloronaphthalene: Similar structure but with a chlorine atom instead of fluorine.
1-tert-Butyl-4-bromonaphthalene: Similar structure but with a bromine atom instead of fluorine.
1-tert-Butyl-4-iodonaphthalene: Similar structure but with an iodine atom instead of fluorine
Uniqueness: 1-tert-Butyl-4-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs
Properties
CAS No. |
55830-94-9 |
---|---|
Molecular Formula |
C14H15F |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
1-tert-butyl-4-fluoronaphthalene |
InChI |
InChI=1S/C14H15F/c1-14(2,3)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9H,1-3H3 |
InChI Key |
FKMDSCMJMBLVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)F |
Origin of Product |
United States |
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